molecular formula C7H6F3N B6236116 5-(difluoromethyl)-2-fluoro-4-methylpyridine CAS No. 1803665-57-7

5-(difluoromethyl)-2-fluoro-4-methylpyridine

Cat. No. B6236116
CAS RN: 1803665-57-7
M. Wt: 161.1
InChI Key:
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Description

“5-(difluoromethyl)-2-fluoro-4-methylpyridine” is a compound that contains a difluoromethyl group . The difluoromethyl functionality has proven useful in drug discovery, as it can modulate the properties of bioactive molecules . It is also used in the synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years . A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Molecular Structure Analysis

The molecular structure of “5-(difluoromethyl)-2-fluoro-4-methylpyridine” involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have seen significant advances . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(difluoromethyl)-2-fluoro-4-methylpyridine” include a boiling point of 231.9±40.0 °C (predicted) and a density of 1.258±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (predicted) .

Mechanism of Action

The mechanism of action of “5-(difluoromethyl)-2-fluoro-4-methylpyridine” involves the fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, which yields the difluoromethyl radical . This radical adds to [LnNin+1Ar], and the resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation, serious eye irritation, drowsiness, or dizziness . They are also suspected of causing cancer . It is recommended to handle these compounds with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions in the field of difluoromethylation include the development of more efficient synthetic electrophilic fluorination processes through kinetic understanding . There is also interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins . The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity, which are of considerable importance in pharmaceutical, agrochemical, and materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-2-fluoro-4-methylpyridine involves the introduction of a difluoromethyl group onto a pyridine ring, followed by the introduction of a fluorine atom and a methyl group at specific positions on the ring.", "Starting Materials": [ "2,6-difluoropyridine", "methylmagnesium bromide", "copper(I) iodide", "1,2-dibromo-1,1-difluoroethane", "potassium fluoride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is reacted with methylmagnesium bromide in the presence of copper(I) iodide to form 2,6-difluoro-4-methylpyridine.", "Step 2: 1,2-dibromo-1,1-difluoroethane is reacted with potassium fluoride in acetic acid to form difluoromethyl 1,2-difluoro-1-bromoethane.", "Step 3: Difluoromethyl 1,2-difluoro-1-bromoethane is reacted with 2,6-difluoro-4-methylpyridine in the presence of sodium borohydride to form 5-(difluoromethyl)-2,6-difluoro-4-methylpyridine.", "Step 4: 5-(difluoromethyl)-2,6-difluoro-4-methylpyridine is treated with hydrochloric acid to remove the difluoromethyl group and form 5-(chloromethyl)-2,6-difluoro-4-methylpyridine.", "Step 5: 5-(chloromethyl)-2,6-difluoro-4-methylpyridine is treated with sodium hydroxide to replace the chlorine atom with a fluorine atom and form 5-(difluoromethyl)-2-fluoro-4-methylpyridine.", "Step 6: 5-(difluoromethyl)-2-fluoro-4-methylpyridine is purified by recrystallization from methanol and diethyl ether." ] }

CAS RN

1803665-57-7

Product Name

5-(difluoromethyl)-2-fluoro-4-methylpyridine

Molecular Formula

C7H6F3N

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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